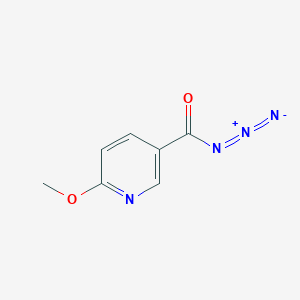
3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Nonlinearity and Potential in Optical Limiting
Research on compounds structurally related to 3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, shows potential in optical nonlinearity applications. These compounds demonstrate significant nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids
In the field of asymmetric synthesis, research indicates that 3-Aryl-2-hydroxycyclopent-2-en-1-ones, which bear similarity to this compound, can be converted into enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, impacting the synthesis of novel and potentially useful compounds (Jõgi et al., 2006).
Synthetic Applications in Metal-Organic Frameworks
The synthesis of metal-organic frameworks (MOFs) is another area where similar compounds are applied. A study involving a carboxylic acid ligand akin to this compound led to the development of novel MOFs with applications in areas like photoluminescence and DNA interaction studies (Lv et al., 2015).
Enantioselective Synthesis of Beta-Substituted Amino Acids
The compound plays a role in the enantioselective synthesis of beta-phenyl-substituted amino acids. This process involves the use of 3-phenylaziridine-2-carboxylic esters, leading to the synthesis of novel amino acids with potential applications in drug development and biochemistry (Xiong et al., 2002).
Applications in Bifunctional Electrocatalysis
Tetra-carboxylic acid-based MOFs, similar to this compound, have been explored as high-performance bifunctional electrocatalysts. Their structure facilitates applications in hydrogen evolution reactions (HER) and oxygen evolution reactions (OER), crucial for energy conversion technologies (Qiu et al., 2020).
Synthesis of Photoremovable Protecting Groups
The compound is also relevant in the development of new photoremovable protecting groups for carboxylic acids, which is a significant aspect in photochemistry and drug delivery systems. Research in this area focuses on the synthesis of protected compounds and their subsequent release under light exposure (Atemnkeng et al., 2003).
Properties
IUPAC Name |
3-phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)18-17(16-10-5-2-6-11-16)12-7-13-21(18)20(24)25-14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCLCIGJFXSJBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)



![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)




